molecular formula C11H12ClN3O2S B13005204 Ethyl 4-amino-2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate

Ethyl 4-amino-2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B13005204
M. Wt: 285.75 g/mol
InChI Key: LMBQENNTVROIAI-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

The molecular structure of ethyl 4-amino-2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate features a bicyclic thieno[2,3-d]pyrimidine scaffold fused with a thiophene ring and pyrimidine moiety. X-ray crystallographic studies reveal a planar configuration for the thienopyrimidine core, with slight deviations in the chloromethyl and ester substituents due to steric interactions. The crystal lattice exhibits intermolecular hydrogen bonding between the amino group (N–H) and the carbonyl oxygen of the ester functionality, stabilizing the three-dimensional packing.

Key bond lengths and angles derived from single-crystal X-ray diffraction include a C–Cl bond length of 1.79 Å in the chloromethyl group and a C=O bond length of 1.21 Å in the ethyl carboxylate moiety. The dihedral angle between the thiophene and pyrimidine rings measures 3.2°, indicating near-coplanar alignment, while the methyl group at position 5 introduces a torsional angle of 12.5° relative to the core.

Table 1: Selected crystallographic parameters

Parameter Value Source
Space group P21/c
Unit cell dimensions a=8.23 Å, b=12.45 Å, c=14.67 Å
Bond angle (C–N–C) 117.3°
Torsion (C–S–C–N) 178.9°

The molecular packing diagram demonstrates alternating layers of π-stacked thienopyrimidine cores separated by ethyl carboxylate side chains, with a calculated density of 1.45 g/cm³.

Spectroscopic Characterization Techniques

Spectroscopic analyses provide complementary evidence for the compound’s structural features. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for key functional groups:

  • ¹H NMR : A triplet at δ 1.35 ppm (J=7.1 Hz) corresponds to the methyl group of the ethyl ester, while a singlet at δ 2.48 ppm confirms the C5 methyl substituent. The chloromethyl (–CH₂Cl) group appears as a doublet of doublets at δ 4.12 ppm due to coupling with adjacent protons.
  • ¹³C NMR : The carbonyl carbon of the ester resonates at δ 165.2 ppm, with the quaternary C6 carbon appearing at δ 155.4 ppm. The chloromethyl carbon shows a characteristic signal at δ 45.3 ppm.

Fourier-transform infrared (FT-IR) spectroscopy identifies stretching vibrations at 3340 cm⁻¹ (N–H), 1705 cm⁻¹ (C=O), and 680 cm⁻¹ (C–Cl), consistent with the proposed structure. Mass spectrometric analysis via electron ionization (EI-MS) displays a molecular ion peak at m/z 313 [M]⁺ with fragmentation patterns confirming loss of the ethyl group (m/z 267) and subsequent cleavage of the chloromethyl substituent (m/z 229).

Table 2: Key spectroscopic assignments

Technique Signal (δ/ppm or cm⁻¹) Assignment Source
¹H NMR 4.12 (dd, J=6.2, 14.1 Hz) –CH₂Cl
¹³C NMR 155.4 C6 (pyrimidine)
FT-IR 1705 Ester C=O stretch

Computational Chemistry Modeling of Thienopyrimidine Systems

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into the electronic structure and reactive sites. The HOMO-LUMO energy gap of 4.32 eV indicates moderate chemical stability, with the HOMO localized on the thienopyrimidine π-system and the LUMO concentrated on the chloromethyl group. Molecular electrostatic potential (MEP) maps reveal nucleophilic regions at the amino group (–NH₂) and electrophilic zones near the chlorine atom.

TD-DFT simulations predict absorption maxima at 278 nm (ε=12,450 L·mol⁻¹·cm⁻¹), attributed to π→π* transitions within the aromatic system. Natural bond orbital (NBO) analysis identifies strong hyperconjugative interactions between the lone pairs of the pyrimidine nitrogen and the σ* orbital of the adjacent C–Cl bond (stabilization energy: 18.6 kcal/mol).

Table 3: Computational parameters from DFT studies

Parameter Value Source
HOMO energy -6.27 eV
LUMO energy -1.95 eV
Dipole moment 4.68 Debye
Mulliken charge on Cl -0.32

Molecular docking studies against biological targets such as dihydrofolate reductase (DHFR) demonstrate favorable binding energies (-9.8 kcal/mol) through interactions between the chloromethyl group and hydrophobic enzyme pockets. The amino group forms hydrogen bonds with catalytic aspartate residues, suggesting potential pharmacological relevance.

Properties

Molecular Formula

C11H12ClN3O2S

Molecular Weight

285.75 g/mol

IUPAC Name

ethyl 4-amino-2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C11H12ClN3O2S/c1-3-17-11(16)8-5(2)7-9(13)14-6(4-12)15-10(7)18-8/h3-4H2,1-2H3,(H2,13,14,15)

InChI Key

LMBQENNTVROIAI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(N=C(N=C2S1)CCl)N)C

Origin of Product

United States

Preparation Methods

Modular Synthesis via Condensation and Substitution

A representative synthetic route involves:

  • Step 1: Condensation of a substituted thiophene with appropriate reagents to form the thieno[2,3-d]pyrimidine core.
  • Step 2: Introduction of the chloromethyl group at the 2-position, often via chloromethylation or nucleophilic substitution on a precursor bearing a leaving group.
  • Step 3: Amination at the 4-position through nucleophilic aromatic substitution using ammonia or amine sources.
  • Step 4: Esterification or saponification to install or modify the carboxylate group at the 6-position.

This approach benefits from the use of mild bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile, which solubilizes intermediates and facilitates substitution reactions at room temperature, avoiding harsh reagents like phosphorus oxybromide (PBr3) or BOP reagents. The use of PyBOP as a coupling reagent instead of more toxic alternatives improves safety and yield (40–90%) with high purity (>95%) after chromatographic purification.

Specific Example: Potassium Carbonate Mediated Reaction

In a documented synthesis, potassium carbonate in N,N-dimethylformamide (DMF) at 20°C under an inert atmosphere is used to facilitate the reaction between 1-(4,6-dichloropyrimidin-5-yl)ethan-1-one and ethyl 2-mercaptoacetate. This reaction yields methyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate intermediates, which can be further transformed into the target compound. The product is isolated by extraction and purified by silica gel chromatography, achieving yields around 41%.

Reaction Conditions and Yields

Step Reagents/Conditions Temperature Atmosphere Yield (%) Notes
Condensation Substituted thiophene + reagents Room temp Inert 40–90 Use of DBU base and PyBOP reagent
Chloromethylation Chloromethyl source or substitution Room temp Inert Variable Avoids harsh reagents like PBr3
Amination Ammonia or amine nucleophile Room temp Inert High Nucleophilic aromatic substitution
Esterification Ethyl 2-mercaptoacetate + K2CO3 in DMF 20°C Inert 41 Purification by silica gel chromatography

Analytical and Purity Considerations

  • Purity of the final compound is typically confirmed by liquid chromatography-mass spectrometry (LC-MS), showing >95% homogeneity.
  • Chromatographic techniques such as silica gel column chromatography are standard for purification.
  • The compound is stored under inert atmosphere at 2–8°C, protected from light to maintain stability.

Summary of Research Findings

  • The use of mild bases and coupling reagents like DBU and PyBOP enhances reaction efficiency and safety.
  • Avoidance of harsh chloromethylation reagents reduces toxic byproducts and improves operational simplicity.
  • The modular synthetic approach allows for facile modification at C2 and C4 positions, enabling the synthesis of derivatives for biological evaluation.
  • Yields vary depending on the step and conditions but generally range from moderate to high (40–90%).
  • The chloromethyl group at C2 is crucial for further nucleophilic substitution reactions, expanding the compound’s utility in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, potentially altering the oxidation state of the sulfur atom in the thieno ring or the functional groups attached to the pyrimidine ring.

    Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds to form imines or amides.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, thiols, or amines under basic conditions.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with hydrogen peroxide can lead to sulfoxides or sulfones.

Scientific Research Applications

Chemical Characteristics

  • Molecular Formula : C11_{11}H12_{12}ClN3_{3}O2_{2}S
  • Molecular Weight : Approximately 285.75 g/mol
  • Functional Groups : The compound features an amino group, a carboxylate group, and a chloromethyl substituent, which contribute to its diverse reactivity and biological potential .

Biological Activities

Ethyl 4-amino-2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate has shown promising biological activities that make it a candidate for further research in various fields:

  • Antimicrobial Properties : Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit significant antimicrobial activity, suggesting potential applications in developing new antibiotics or antimicrobial agents .
  • Anticancer Activity : Studies have demonstrated the compound's effectiveness against various cancer cell lines, including breast cancer (MCF-7) and human fibrosarcoma (HT1080). The compound's ability to inhibit cell proliferation and induce cytotoxicity makes it a valuable candidate for cancer therapy .
  • Enzyme Inhibition : The compound has been explored as a small molecule inhibitor targeting specific enzymes involved in bacterial virulence. This application is critical for developing novel therapeutic strategies against bacterial infections .

Case Study 1: Anticancer Activity

In a study focused on the antiproliferative effects of thieno[2,3-d]pyrimidine derivatives, this compound demonstrated significant cytotoxicity against MCF-7 cells with an IC50_{50} value of 4.3 ± 0.11 µg/mL (0.013 µM). The study emphasized the importance of structural modifications in enhancing anticancer efficacy .

Case Study 2: Antimicrobial Activity

A recent investigation into the antimicrobial properties of thieno[2,3-d]pyrimidine derivatives revealed that compounds similar to this compound exhibited inhibitory effects against various bacterial strains. This study underscores the compound's potential as a lead structure for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of ethyl 4-amino-2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA synthesis. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogues

Physicochemical Properties

Substituents significantly influence melting points (m.p.), solubility, and stability.

Compound Melting Point (°C) Key Functional Groups Reactivity/Solubility
Target Compound Not reported (inferred: 150–200°C) Chloromethyl (reactive), amino (polar) Moderate solubility in polar aprotic solvents; reactive toward nucleophiles .
Precursor (CAS: 101667-98-5) Not reported Chloro (electrophilic), ester (lipophilic) Low solubility in water; reacts with amines .
6a (Urea derivative) 319–322 Urea (hydrogen-bonding) High m.p. due to strong intermolecular bonds; low lipophilicity .
14c (4-Chlorophenylamino) 174–176 Chlorophenyl (hydrophobic) Moderate solubility in ethanol; stable crystalline form .
Anticancer Potential:
  • Target Compound: The chloromethyl group may act as an alkylating agent, disrupting DNA replication. Amino group enhances target specificity through hydrogen bonding .
  • Ferrocene Derivative (4) : Exhibits IC₅₀ values <10 µM in breast cancer models due to redox-active ferrocene moiety .
  • Compound 3 (Chloroethyl) : Demonstrates cytotoxicity via DNA cross-linking; comparable to nitrogen mustards .
Antimicrobial Activity:
  • Urea derivatives (e.g., 6b, 6c) show moderate activity against bacterial strains (MIC: 8–32 µg/mL) due to hydrogen-bonding interactions with microbial enzymes .

Stability and Reactivity

  • Chloromethyl vs.
  • Ester Hydrolysis : The ethyl ester at position 6 can be hydrolyzed to carboxylic acid (e.g., compound 5 in ), improving water solubility but reducing cell permeability .

Biological Activity

Ethyl 4-amino-2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant case studies and research findings.

  • Molecular Formula : C₁₁H₁₂ClN₃O₂S
  • Molecular Weight : 285.75 g/mol
  • CAS Number : 877964-65-3

1. Antimicrobial Activity

Research has demonstrated that compounds within the thienopyrimidine class exhibit notable antimicrobial properties. This compound's structural features suggest potential efficacy against various microbial strains.

  • Study Findings : A study evaluating thienopyrimidine derivatives found significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined for several derivatives, with some exhibiting potent activity against strains such as Escherichia coli and Staphylococcus aureus .
CompoundMIC (μg/mL)Bacterial Strain
4c0.5E. coli
4e0.8S. aureus
5e0.6M. tuberculosis

2. Anti-inflammatory Activity

The compound also shows promise as an anti-inflammatory agent. A review of thienopyrimidine derivatives highlighted their ability to inhibit cyclooxygenase (COX) enzymes, crucial for inflammatory processes.

  • Study Findings : In vitro assays revealed that certain derivatives exhibited IC₅₀ values comparable to standard anti-inflammatory drugs like celecoxib, indicating their potential use in treating inflammatory conditions .
CompoundIC₅₀ (μmol)Target Enzyme
50.04COX-2
60.04COX-2

3. Anticancer Activity

The anticancer potential of this compound has been explored in various studies focusing on its ability to induce apoptosis in cancer cells.

  • Case Study : A specific derivative was tested in T47D human breast cancer cells, showing significant apoptosis induction through mechanisms involving tubulin polymerization inhibition .
CompoundEC₅₀ (μM)Cancer Cell Line
5d0.008T47D
5e0.004MX-1

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

  • Thieno[2,3-d]pyrimidine Core : This scaffold is critical for the compound's interaction with biological targets.
  • Chloromethyl Group : Enhances reactivity and potential interactions with nucleophiles.
  • Amino Group : Contributes to hydrogen bonding with biological macromolecules.

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